2-Benzoyl-3-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

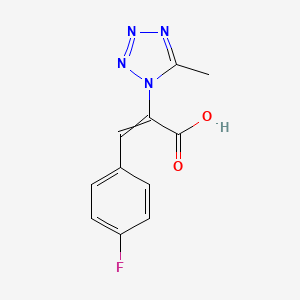

2-Benzoyl-3-methylaniline , also known as o-methylaniline , is an organic compound with the chemical formula C₇H₇NO . It belongs to the class of aryl amines and is structurally similar to aniline, except that a methyl group (–CH₃) is substituted onto the benzene ring. Commercial samples of o-methylaniline are often yellowish, and it exists as a colorless liquid .

Synthesis Analysis

The synthesis of o-methylaniline involves introducing a methyl group onto the benzene ring of aniline. One common method is the reduction of p-nitrotoluene to yield p-methylaniline, which can then be converted to o-methylaniline through appropriate chemical transformations .

Molecular Structure Analysis

The molecular structure of o-methylaniline consists of a benzene ring with an amino group (–NH₂) and a methyl group (–CH₃) attached at the ortho position (position 2) relative to each other .

Chemical Reactions Analysis

- Free Radical Bromination : o-Methylaniline can undergo bromination at the benzylic position, leading to the substitution of a hydrogen atom with a bromine atom. This reaction is significant for synthesis problems . Formation of Tröger’s Base : o-Methylaniline reacts with formaldehyde to form Tröger’s base , a cyclic compound with bridged nitrogen atoms .

Physical And Chemical Properties Analysis

Scientific Research Applications

Potential Neurotoxic Effects of Polymethylmethacrylate

This study discusses the potential side effects of polymethylmethacrylate (PMMA), particularly focusing on the neurotoxic effects related to its application in cranioplasty. The exothermic reaction during polymerization of PMMA, which involves benzoyl peroxide, may pose risks of thermal damage or chemical toxicity to neural tissue, hinting at the critical need for understanding the chemical interactions and safety measures in medical applications involving benzoyl compounds (Pikis, Goldstein, & Spektor, 2015).

DNA Methylation Patterns and Benzene Exposure

This research investigates the effects of low-level exposure to benzene, focusing on aberrant DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation. Benzene, containing a benzoyl group, is associated with increased risk of acute myelogenous leukemia (AML) and other cancers, emphasizing the importance of studying the environmental and occupational health impacts of benzoyl-containing compounds (Bollati et al., 2007).

Environmental Phenols and Human Exposure

This study on environmental phenols, including benzophenone-type UV filters, in pregnant women highlights the widespread exposure to benzoyl-containing compounds and their potential endocrine-disrupting effects. It suggests the need for further research into the health implications of these compounds, particularly their effects on human development and reproductive health (Valle-Sistac et al., 2016).

Mechanism of Action

As an aryl amine, o-methylaniline exhibits weak basic properties due to the amino group bonded to the aromatic ring. It is poorly soluble in pure water but dissolves well in acidic water, forming ammonium salts. The ortho and meta isomers are viscous liquids, while the para isomer is a flaky solid .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-amino-6-methylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-9-12(15)13(10)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUPQLDSYHOFTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)

![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)

![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)

![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)

![(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2576941.png)